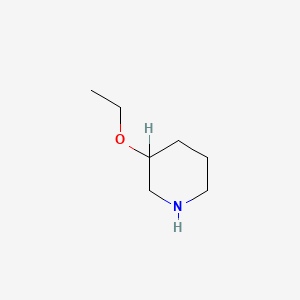
3-Ethoxypiperidine
Overview
Description
3-Ethoxypiperidine is a compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The ethoxy group at the third position indicates a substitution with an ethoxy functional group (–O–CH2–CH3). Piperidine derivatives are commonly found in natural and synthetic compounds with medicinal significance, and modifications on the piperidine ring, such as the introduction of an ethoxy group, can lead to compounds with interesting chemical and biological properties.
Synthesis Analysis
The synthesis of piperidine derivatives, including those with substitutions at the 3-position, often involves complex organic reactions. For instance, enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids have been synthesized using Rh-catalyzed cyclohydrocarbonylation . Another approach for synthesizing cis- and trans-3-hydroxypipecolic acids utilizes D-serine as a chiral template, with key steps including chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Additionally, the synthesis of 3-chloro-1-ethylpiperidine, a related compound, involves nucleophilic displacement reactions that proceed through a two-step mechanism, forming an ambident bicyclic aziridinium ion .
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with ethoxy substitutions, can be elucidated using techniques such as X-ray crystallography. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed through such analysis . The stereochemistry of these molecules is crucial, as it can significantly affect their chemical reactivity and biological activity.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, which are often stereoselective and can be catalyzed by different reagents. For instance, BF3·Et2O catalyzed diastereoselective nucleophilic reactions of 3-silyloxypiperidine N,O-acetal with silyl enol ethers, which was applied to the asymmetric synthesis of (+)-febrifugine, an antimalarial alkaloid . The Overman rearrangement has been used as a key step in the enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine . Moreover, the synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate for Cisapride, was achieved from enantiopure 4-formylazetidin-2-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. The stereochemistry of the substituents also plays a significant role in the compound's interaction with biological targets, as seen in the various natural products containing the 3-hydroxypiperidine motif . The configuration of stereoisomers can be determined using spectroscopic methods such as NMR and IR spectroscopy, which provide insights into the compound's physical and chemical characteristics10.
Scientific Research Applications
Synthesis of Natural Products
- The 3-hydroxypiperidine moiety, closely related to 3-ethoxypiperidine, is a key element in the synthesis of many bioactive compounds and natural products. This review highlights various research group investigations into the synthesis of natural products containing this scaffold (Wijdeven, Willemsen, & Rutjes, 2010).
N-Nucleophiles in Palladium-Catalyzed Aminocarbonylation
- 3-(Ethoxycarbonyl)piperidine, a variant of this compound, has been used as an N-nucleophile in palladium-catalyzed aminocarbonylation of various iodides. This process has demonstrated the potential for selective formation of carboxamides and ketocarboxamides (Takács et al., 2014).
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
- Lewis acid-catalyzed cyclization reactions involving compounds structurally similar to this compound have been explored for the synthesis of complex nitrogen-containing heterocycles (Yamazaki & Takebayashi, 2011).
Construction of 3-Hydroxypiperidine Scaffolds
- The construction of 3-hydroxypiperidine scaffolds, which shares structural characteristics with this compound, has been achieved through the sequential action of light and rhodium on specific amides. This process is significant in synthesizing enantioselective scaffolds for various applications (Ishida, Nečas, Masuda, & Murakami, 2015).
Synthesis of Cyclic Diguanylic Acid
- The synthesis of 3',5'-cyclic diguanylic acid, a key signaling molecule in many biological processes, has used protecting groups structurally similar to this compound for the hydroxy functions of ribonucleosides. This showcases the utility of such structures in nucleic acid chemistry (Yan & Lopez Aguilar, 2007).
β-Selective C(sp3)-H Arylation
- In pharmaceutical research, structures akin to this compound have been used in the β-selective C(sp3)-H arylation, demonstrating their potential as building blocks in drug discovery and development (Millet & Baudoin, 2015).
Synthesis of cis- and trans-3-Hydroxypipecolic Acid
- The synthesis of 3-hydroxypipecolic acid, which shares structural similarities with this compound, has been achieved using chelation-controlled reactions. These compounds are found in a variety of medicinally significant natural and synthetic compounds (Liang & Datta, 2005).
Safety and Hazards
3-Ethoxypiperidine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
3-Ethoxypiperidine is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . .
Mode of Action
which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is generally recommended to store the compound at room temperature .
Biochemical Analysis
Biochemical Properties
3-Ethoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been found to modulate neurotransmitter release by interacting with neurotransmitter receptors and transporters. This modulation can influence synaptic transmission and neuronal communication. In hepatic cells, this compound affects the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the detoxification of xenobiotics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to certain environmental factors, such as light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways beneficially. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and receptors in the body .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These transporters help in the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain cellular components. This distribution pattern is crucial for understanding the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
properties
IUPAC Name |
3-ethoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNGVDXHFTWXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402121 | |
| Record name | 3-ethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88536-17-8 | |
| Record name | 3-ethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)
![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)



![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)


![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
